![molecular formula C10H10NO+ B128150 cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium CAS No. 142044-37-9](/img/structure/B128150.png)
cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium
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Overview
Description
Quinolinium salts are a type of quaternary ammonium compound where the nitrogen atom is part of a quinoline ring . The “cis-(±)-1a,7b” part of the name suggests that this compound may have stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms, but different three-dimensional orientations .
Molecular Structure Analysis
Quinolinium salts are characterized by a positively charged nitrogen atom within a quinoline ring . The “cis-(±)-1a,7b” part of the name suggests that this compound may have stereoisomers . The exact molecular structure would depend on the specific substituents attached to the quinoline ring.Chemical Reactions Analysis
Quinolinium salts, as a type of quaternary ammonium compound, are generally stable but can participate in various reactions depending on their substituents . They can act as phase-transfer catalysts, promoting reactions between compounds in different phases .Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-(±)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium” would depend on its exact structure . Quinolinium salts are generally soluble in water and polar organic solvents due to their ionic nature .Mechanism of Action
The mechanism of action of quinolinium salts can vary widely depending on their structure and the context in which they are used . For example, some quinolinium salts have been studied for their antimicrobial properties, where they may disrupt cell membranes or interfere with essential cellular processes .
Safety and Hazards
Future Directions
Research into quinolinium salts and related compounds is ongoing, with potential applications in areas such as materials science, catalysis, and medicine . The specific future directions for “cis-(±)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium” would depend on its unique properties and potential applications.
properties
IUPAC Name |
(1aR,7bS)-4-methyl-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10NO/c1-11-6-2-3-7-8(11)4-5-9-10(7)12-9/h2-6,9-10H,1H3/q+1/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKBGDHSUHECFS-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C1C=CC3C2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC2=C1C=C[C@@H]3[C@H]2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NO+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931320 |
Source
|
Record name | 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium | |
CAS RN |
142044-37-9 |
Source
|
Record name | Oxireno(f)quinolinium, 1a,7b-dihydro-4-methyl-, cis-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142044379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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